molecular formula C9H9Br2NO3 B3032813 3,5-Dibromotyrosine CAS No. 537-24-6

3,5-Dibromotyrosine

Cat. No.: B3032813
CAS No.: 537-24-6
M. Wt: 338.98 g/mol
InChI Key: COESHZUDRKCEPA-ZETCQYMHSA-N
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Description

3,5-Dibromotyrosine is a brominated derivative of the amino acid tyrosine. It is commonly found in marine organisms, particularly sponges, where it serves as a structural element for various bromotyrosine alkaloids. These compounds exhibit potent antimicrobial, antitumor, and antimalarial activities .

Biochemical Analysis

Biochemical Properties

3,5-Dibromotyrosine plays a significant role in biochemical reactions, particularly in the context of marine biology. It is known to interact with several enzymes and proteins. One of the primary interactions is with myeloperoxidase, an enzyme that catalyzes the formation of hypobromous acid from hydrogen peroxide and bromide ions. This reaction leads to the bromination of tyrosine residues, forming this compound . Additionally, this compound has been shown to inhibit the system xC− cystine-glutamate antiporter, which is involved in the transport of cystine and glutamate across cell membranes .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It has been observed to inhibit the release of glutamate from microglia, which are immune cells in the central nervous system. This inhibition can reduce neurotoxicity and protect neurons from damage . Furthermore, this compound influences cell signaling pathways by modulating the activity of the system xC− antiporter, thereby affecting cellular metabolism and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It acts as an inhibitor of the system xC− cystine-glutamate antiporter by binding to the transporter and preventing the exchange of cystine and glutamate. This inhibition reduces the release of glutamate from activated microglia, thereby mitigating excitotoxicity and neuroinflammation . Additionally, this compound can be formed through the bromination of tyrosine residues by myeloperoxidase, which is involved in oxidative stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. It has been found that this compound is relatively stable under physiological conditions, but its effects can vary depending on the experimental setup. Long-term exposure to this compound has been shown to result in sustained inhibition of the system xC− antiporter, leading to prolonged neuroprotective effects . Additionally, the compound’s stability and degradation can be influenced by factors such as temperature, pH, and the presence of other reactive species .

Dosage Effects in Animal Models

The effects of this compound in animal models have been studied to determine its therapeutic potential and safety profile. Different dosages of this compound have been tested, and it has been observed that low to moderate doses can effectively inhibit the system xC− antiporter and provide neuroprotection without significant adverse effects . At higher doses, this compound may exhibit toxic effects, including oxidative stress and cellular damage . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in metabolic pathways related to oxidative stress and immune responses. It is produced through the bromination of tyrosine residues by myeloperoxidase, an enzyme released by activated neutrophils and eosinophils during inflammatory responses . This metabolic pathway highlights the role of this compound as a marker of oxidative stress and its potential involvement in immune-mediated tissue damage .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The system xC− cystine-glutamate antiporter plays a crucial role in the transport of this compound across cell membranes . Additionally, the compound can interact with other transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with specific targeting signals and post-translational modifications. It has been observed to localize in cellular compartments involved in oxidative stress responses, such as lysosomes and peroxisomes . The presence of brominated tyrosine residues can also direct this compound to specific organelles, where it exerts its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dibromotyrosine can be synthesized from L-tyrosine through a bromination reaction. The process involves reacting L-tyrosine with dimethyl sulfoxide (DMSO) in the presence of hydrobromic acid (HBr) and acetic acid (AcOH). The reaction conditions are as follows:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process ensures high yield and purity, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromotyrosine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substituted Aromatic Compounds: Products formed from electrophilic aromatic substitution.

    Oxidized or Reduced Derivatives: Products from oxidation or reduction reactions.

    Amides: Products from amidation reactions.

Scientific Research Applications

3,5-Dibromotyrosine has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various bromotyrosine alkaloids with significant biological activities.

    Biology: The compound is used to study the effects of brominated tyrosine derivatives on biological systems.

    Medicine: this compound and its derivatives are investigated for their potential therapeutic applications, including antimicrobial, antitumor, and antimalarial activities.

    Industry: The compound is used in the development of new materials and chemical processes

Comparison with Similar Compounds

3,5-Dibromotyrosine is unique among brominated tyrosine derivatives due to its specific bromination pattern. Similar compounds include:

Uniqueness:

Properties

IUPAC Name

(2S)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COESHZUDRKCEPA-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1Br)O)Br)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401015579
Record name 3,5-Dibromo-L-tyrosine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID8139944
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

300-38-9, 537-24-6
Record name 3,5-Dibromo-L-tyrosine
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Record name 3,5-Dibromo-L-tyrosine
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Record name Dibromotyrosine
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Record name 3,5-Dibromo-L-tyrosine
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Record name 3,5-dibromotyrosine
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Record name 3,5-dibromo-L-tyrosine
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Record name DIBROMOTYROSINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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